Phosphonic acid, [hydroxy(4-methylphenyl)methyl]-, diethyl ester
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Overview
Description
Phosphonic acid, [hydroxy(4-methylphenyl)methyl]-, diethyl ester is an organophosphorus compound with the molecular formula C12H19O3P. It is also known as diethyl p-tolylmethylphosphonate. This compound is characterized by the presence of a phosphonic acid group bonded to a hydroxy(4-methylphenyl)methyl group and two ethyl ester groups. It is commonly used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, [hydroxy(4-methylphenyl)methyl]-, diethyl ester can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with 4-methylbenzyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired phosphonate ester .
Another method involves the use of the Michaelis-Arbuzov reaction, where triethyl phosphite reacts with 4-methylbenzyl bromide under reflux conditions to yield the phosphonate ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The reactions are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [hydroxy(4-methylphenyl)methyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Phosphonic acid, [hydroxy(4-methylphenyl)methyl]-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Mechanism of Action
The mechanism of action of phosphonic acid, [hydroxy(4-methylphenyl)methyl]-, diethyl ester involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by mimicking the transition state of phosphate esters, thereby blocking the active site of the enzyme. This inhibition can affect various biochemical pathways, making it useful in drug design .
Comparison with Similar Compounds
Phosphonic acid, [hydroxy(4-methylphenyl)methyl]-, diethyl ester is unique due to its specific structure and functional groups. Similar compounds include:
Diethyl phosphite: Lacks the hydroxy(4-methylphenyl)methyl group.
Triethyl phosphite: Contains three ethyl groups instead of the hydroxy(4-methylphenyl)methyl group.
Diethyl p-tolylphosphonate: Similar but lacks the hydroxy group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
79158-40-0 |
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Molecular Formula |
C12H19O4P |
Molecular Weight |
258.25 g/mol |
IUPAC Name |
diethoxyphosphoryl-(4-methylphenyl)methanol |
InChI |
InChI=1S/C12H19O4P/c1-4-15-17(14,16-5-2)12(13)11-8-6-10(3)7-9-11/h6-9,12-13H,4-5H2,1-3H3 |
InChI Key |
LVSUDBVMQHGXBF-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)C)O)OCC |
Canonical SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)C)O)OCC |
Origin of Product |
United States |
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